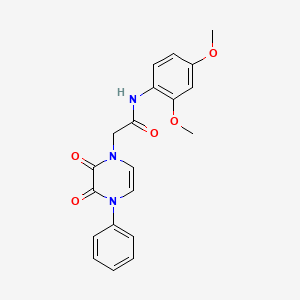![molecular formula C18H13N3O B2858433 3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one CAS No. 94496-10-3](/img/structure/B2858433.png)
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one” is a type of quinoxalinone, which is a class of organic compounds. Quinoxalinones have attracted considerable attention due to their diverse biological activities and chemical properties .
Synthesis Analysis
Quinoxalinones can be synthesized by treatment of 2-(N-Boc-amino)phenylisocyanide with carboxylic acids and glyoxylic acids, respectively via two-component coupling, deprotection, and intermolecular cyclization . Efficient reactions of α-keto acids with 2-aminobenzamides, 2-aminobenzenethiols, benzene-1,2-diamines, and 2-aminophenols provide quinazolinones, benzothiazoles, quinoxalinones, and benzoxazinones under catalyst-free conditions .Molecular Structure Analysis
The molecular structure of similar compounds like 4-(3-aminophenyl)benzonitrile (AP-PhCN) were studied with Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
3-(2-aminophenyl)benzo[g]quinoxalin-2(1H)-one derivatives have been explored for their applications in organic synthesis, particularly in the development of novel ligands for catalysis. For instance, the synthesis of rigid P-chiral phosphine ligands from related compounds has shown significant potential in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, illustrating the practical utility of these catalysts in preparing chiral pharmaceutical ingredients (Imamoto et al., 2012). This research underscores the importance of this compound derivatives in facilitating efficient and selective synthesis processes.
Pharmacological Research
In pharmacological research, these compounds have been investigated for their potential as human A3 adenosine receptor antagonists. Studies have demonstrated that certain derivatives exhibit potent and selective antagonistic activity, offering insights into the structure-activity relationships that govern receptor affinity and selectivity (Lenzi et al., 2006). This research has implications for the development of new therapeutic agents targeting various diseases.
Material Science and Sensor Development
The unique properties of this compound derivatives have also been leveraged in the development of fluorescent probes for viscosity measurement. By designing and synthesizing derivatives with specific substituents, researchers have created compounds that exhibit sensitivity to viscosity changes in different media, indicating their potential use in viscosity detection applications (Wang et al., 2009). This area of research highlights the versatility of these compounds beyond pharmacological applications, extending their utility to material science and sensor technology.
Antimicrobial and Antituberculosis Activity
Explorations into the antimicrobial properties of quinoxaline 1,4-dioxide derivatives, including this compound, have revealed their potential as novel antimicrobial and antituberculosis agents. Studies have shown that these compounds possess significant activity against a range of bacterial and yeast strains, suggesting their utility in developing new antimicrobial therapies (Vieira et al., 2014).
Mecanismo De Acción
Target of Action
Quinoxalin-2(1h)-ones, the core structure of this compound, are known for their diverse biological activities .
Mode of Action
The direct c3-functionalization of quinoxalin-2(1h)-ones via c–h bond activation has been a focus of recent research due to their diverse biological activities and chemical properties .
Biochemical Pathways
The direct c3-functionalization of quinoxalin-2(1h)-ones has been associated with various biological activities .
Result of Action
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may have significant effects at the molecular and cellular levels .
Direcciones Futuras
The future directions in the research of quinoxalin-2(1H)-ones involve the development of various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization . A gradual shift from metal-catalyzed to metal-free methodologies has been observed, providing an environmentally benign synthetic route in organic chemistry .
Propiedades
IUPAC Name |
3-(2-aminophenyl)-1H-benzo[g]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c19-14-8-4-3-7-13(14)17-18(22)21-16-10-12-6-2-1-5-11(12)9-15(16)20-17/h1-10H,19H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXYNQDLLRNQEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=O)C(=N3)C4=CC=CC=C4N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-amino-5-(4-methoxyphenyl)-6-methyl-1H-pyrimidin-4-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2858352.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2858353.png)

![[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2858355.png)

![4-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2858357.png)
![Tert-butyl 4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B2858359.png)

![N-(2,4-dimethoxyphenyl)-N'-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2858361.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-piperidinecarboxamide](/img/structure/B2858363.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2858369.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2858370.png)